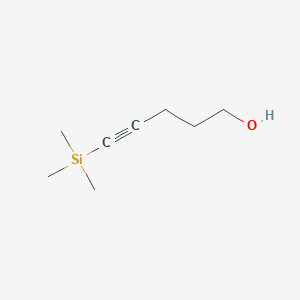

5-(Trimethylsilyl)-4-pentyn-1-ol

Description

The exact mass of the compound 5-(Trimethylsilyl)-4-pentyn-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Trimethylsilyl)-4-pentyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Trimethylsilyl)-4-pentyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-trimethylsilylpent-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHAMNSEAAPIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375384 | |

| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13224-84-5 | |

| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trimethylsilyl-4-pentyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(trimethylsilyl)-4-pentyn-1-ol

Introduction

5-(trimethylsilyl)-4-pentyn-1-ol is a bifunctional organosilicon compound that has emerged as a versatile and valuable building block in modern organic synthesis. Characterized by a primary alcohol and a trimethylsilyl (TMS)-protected terminal alkyne, this molecule offers two distinct points for chemical modification. The TMS group provides stability and serves as a removable protecting group for the otherwise reactive terminal alkyne proton, while the hydroxyl group offers a handle for a wide range of transformations, including oxidation, esterification, and etherification. This unique combination of functionalities makes it an essential intermediate in the synthesis of complex natural products, pharmaceutical agents, and advanced materials.[1]

This technical guide provides an in-depth exploration of 5-(trimethylsilyl)-4-pentyn-1-ol, designed for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed and rationalized synthesis protocol, discuss its key applications and reactivity, and outline essential safety and handling procedures.

Compound Identification and Properties

A thorough understanding of a compound's properties is fundamental to its effective use in a research setting. The key identifiers and physicochemical properties of 5-(trimethylsilyl)-4-pentyn-1-ol are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13224-84-5 | [2][3][4][5] |

| Molecular Formula | C₈H₁₆OSi | [2][3][4] |

| Molecular Weight | 156.30 g/mol | [2][3][4][5] |

| IUPAC Name | 5-(trimethylsilyl)pent-4-yn-1-ol | [4] |

| Synonyms | 4-Pentyn-1-ol, 5-(trimethylsilyl)-; Trimethyl(5-hydroxy-1-pentynyl)silane | [1][4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 76 °C @ 15 mmHg | [3][4][6] |

| Density | 0.861 g/mL at 25 °C | [3][5][6] |

| Refractive Index (n20/D) | 1.457 | [3][4][5] |

| Flash Point | 84 °C (183.9 °F) - closed cup | [3][4][6] |

| InChI Key | LIHAMNSEAAPIRM-UHFFFAOYSA-N | [3][4] |

| SMILES | C(C)C#CCCCO | [1][3] |

Synthesis of 5-(trimethylsilyl)-4-pentyn-1-ol: A Detailed Protocol

The most common laboratory synthesis involves the silylation of 4-pentyn-1-ol. This procedure leverages a strong organolithium base to deprotonate both the terminal alkyne and the alcohol, followed by quenching with an electrophilic silicon source.

Experimental Workflow Diagram

Caption: Synthetic workflow for 5-(trimethylsilyl)-4-pentyn-1-ol.

Step-by-Step Methodology[7]

Materials:

-

4-Pentyn-1-ol (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.1 eq.)

-

Trimethylchlorosilane (TMSCl), freshly distilled (2.2 eq.)

-

3M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-pentyn-1-ol (1.0 eq.) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 eq.) dropwise via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Expertise & Experience Insight: Two equivalents of n-BuLi are required because there are two acidic protons: the hydroxyl proton (pKa ~16-18) and the terminal alkyne proton (pKa ~25). The first equivalent rapidly deprotonates the more acidic alcohol, while the second deprotonates the alkyne to form a dianion. Warming to room temperature ensures complete deprotonation.

-

-

Silylation: Cool the reaction mixture back down to -78 °C. Add freshly distilled trimethylchlorosilane (2.2 eq.) dropwise. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours.

-

Trustworthiness Insight: The reaction generates a lithium alkoxide and a lithium acetylide. TMSCl is an electrophile that will react with both nucleophilic centers. However, the silyl ether formed at the oxygen is labile to aqueous acid, while the silicon-carbon bond of the silylated alkyne is stable. Using a slight excess of TMSCl ensures the reaction goes to completion.

-

-

Workup and Purification: Quench the reaction by carefully adding 3M HCl aqueous solution. Stir the resulting biphasic mixture vigorously for 3 hours.

-

Expertise & Experience Insight: The acidic quench serves two critical purposes. First, it protonates the lithium alkoxide intermediate to regenerate the desired primary alcohol. Second, it hydrolyzes any silyl ether that may have formed, ensuring the final product has a free hydroxyl group. The vigorous stirring ensures complete hydrolysis.

-

-

Separate the aqueous layer and extract it twice with diethyl ether.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.

Key Reactions and Applications in Drug Development

The utility of 5-(trimethylsilyl)-4-pentyn-1-ol stems from its two orthogonal functional groups, which can be manipulated selectively.

Reactivity Profile

Caption: Key reactive sites of the molecule.

-

Reactions at the Hydroxyl Group: The primary alcohol can undergo standard transformations, such as oxidation to an aldehyde or carboxylic acid, conversion to leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution, or formation of esters and ethers. The bulky TMS group on the alkyne sterically hinders the adjacent carbon, often leading to clean reactions at the distal alcohol.

-

Reactions at the Alkyne:

-

Protecting Group Stability: The TMS group is stable to a wide range of non-acidic and non-fluoride-based reagents, allowing for extensive modification of the alcohol moiety without disturbing the alkyne.

-

Deprotection: The TMS group can be selectively removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) or mild basic conditions (e.g., K₂CO₃ in methanol) to reveal the terminal alkyne.[7] This terminal alkyne is a key functional group for click chemistry (e.g., CuAAC) or Sonogashira coupling reactions, which are fundamental for linking molecular fragments in drug discovery.

-

Coupling Reactions: The C-Si bond can participate directly in certain cross-coupling reactions, although deprotection followed by coupling of the terminal alkyne is more common.

-

This compound serves as an invaluable precursor for synthesizing complex molecules, such as chiral hexynones used in the preparation of photosynthetic hydroporphyrins.[8] Its parent compound, 4-pentyn-1-ol, is recognized as a fundamental building block for intricate pharmaceutical precursors and specialized materials.

Safety and Handling

Proper handling is crucial due to the compound's reactivity and potential hazards. The following information is compiled from safety data sheets.

| Hazard Category | Description & Precautionary Measures | Reference(s) |

| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area. | [4][9] |

| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [4][9] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or faceshields, and use a multi-purpose combination respirator cartridge if ventilation is inadequate. | [3][9] |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. | [6][9] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides. | [9] |

Conclusion

5-(trimethylsilyl)-4-pentyn-1-ol is a highly versatile synthetic intermediate whose value lies in the orthogonal reactivity of its alcohol and TMS-protected alkyne functionalities. The straightforward and high-yielding synthesis, coupled with the predictable reactivity of its functional groups, makes it an indispensable tool for medicinal chemists and organic scientists. Its application in building complex molecular architectures underscores its importance in the fields of drug development, natural product synthesis, and materials science.

References

-

ABX GmbH. (2012). Material Safety Data Sheet: 1-Tosyloxy-4-pentyne. Retrieved from [Link][10]

-

Organic Syntheses. (1943). 4-pentyn-1-ol. Coll. Vol. 2, p.4. Retrieved from [Link][11]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 4-Pentyn-1-ol in Organic Synthesis. Retrieved from [Link]

-

Toth, M. J., et al. (2024). Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins. New Journal of Chemistry. DOI:10.1039/D3NJ03900E. Retrieved from [Link][8]

-

Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link][12]

Sources

- 1. CAS 13224-84-5: 5-TRIMETHYLSILYL-4-PENTYN-1-OL [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 5-(三甲基硅烷基)-4-戊炔-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Trimethylsilyl-4-pentyn-1-ol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 5-(三甲基硅烷基)-4-戊炔-1-醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-(TRIMETHYLSILYL)-4-PENTYN-1-OL CAS#: 13224-84-5 [m.chemicalbook.com]

- 7. NanoPutian - Wikipedia [en.wikipedia.org]

- 8. Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03900E [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. sceti.co.jp [sceti.co.jp]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of 5-(trimethylsilyl)-4-pentyn-1-ol

Abstract

5-(trimethylsilyl)-4-pentyn-1-ol is a valuable bifunctional building block in modern organic synthesis, incorporating both a protected terminal alkyne and a primary alcohol. This guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, intended for researchers, scientists, and professionals in drug development. The core of this methodology lies in the Lewis acid-catalyzed nucleophilic ring-opening of oxetane with lithium trimethylsilylacetylide. This document elucidates the mechanistic underpinnings of this transformation, offers a detailed, step-by-step experimental protocol, and presents key data to ensure reproducibility and success.

Introduction: Strategic Importance of 5-(trimethylsilyl)-4-pentyn-1-ol

The dual functionality of 5-(trimethylsilyl)-4-pentyn-1-ol makes it a versatile intermediate in the synthesis of complex molecular architectures. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for its selective deprotection under mild conditions when needed.[1] The primary alcohol offers a convenient handle for a wide array of chemical transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution. The three-carbon spacer between these two functional groups provides conformational flexibility, making it an ideal component for constructing fragments in drug discovery and natural product synthesis.

The synthetic strategy detailed herein focuses on the efficient construction of the carbon skeleton through a convergent approach, combining the readily available starting materials trimethylsilylacetylene and oxetane.

Primary Synthetic Route: Nucleophilic Ring-Opening of Oxetane

The most direct and efficient pathway to 5-(trimethylsilyl)-4-pentyn-1-ol is the nucleophilic attack of a trimethylsilylacetylide anion on oxetane. Due to the inherent stability and low reactivity of the oxetane ring compared to epoxides, a Lewis acid catalyst is essential to activate the ether oxygen, facilitating the ring-opening process.[2] Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed and effective Lewis acid for this purpose.[3][4][5]

Mechanistic Rationale

The reaction proceeds in two key stages: the formation of the nucleophile and the catalyzed ring-opening of oxetane.

-

Formation of the Nucleophile: Trimethylsilylacetylene is deprotonated by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to generate lithium trimethylsilylacetylide. This is a standard and widely used method for generating acetylide anions.

-

Lewis Acid Activation and Nucleophilic Attack: The oxetane ring is activated by coordination of the Lewis acid (BF₃·OEt₂) to the oxygen atom. This polarization of the C-O bonds renders the methylene carbons of the oxetane ring more electrophilic. The highly nucleophilic lithium trimethylsilylacetylide then attacks one of the methylene carbons in an Sₙ2-type reaction, leading to the opening of the strained four-membered ring.[2]

-

Workup: The reaction is quenched with an aqueous solution to hydrolyze the resulting boron-alkoxide complex, yielding the desired product, 5-(trimethylsilyl)-4-pentyn-1-ol.

The workflow for this synthetic route is depicted in the diagram below.

Caption: Synthetic workflow for 5-(trimethylsilyl)-4-pentyn-1-ol.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 5-(trimethylsilyl)-4-pentyn-1-ol on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Anhydrous solvents and reagents are critical for the success of this reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry (eq.) |

| Trimethylsilylacetylene | 98.22 | 5.89 g (8.3 mL) | 60.0 | 1.2 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 mL | 55.0 | 1.1 |

| Oxetane | 58.08 | 2.90 g (3.2 mL) | 50.0 | 1.0 |

| Boron trifluoride etherate | 141.93 | 7.80 g (6.9 mL) | 55.0 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |

| Saturated aq. NH₄Cl solution | - | 100 mL | - | - |

| Diethyl ether | - | 300 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Step-by-Step Procedure

-

Apparatus Setup: A 500 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet connected to a bubbler. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Formation of Lithium Trimethylsilylacetylide:

-

Anhydrous THF (100 mL) and trimethylsilylacetylene (8.3 mL, 60.0 mmol) are added to the reaction flask via syringe.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

The resulting pale yellow solution is stirred at -78 °C for an additional 30 minutes.

-

-

Ring-Opening Reaction:

-

In a separate flame-dried flask, a solution of oxetane (3.2 mL, 50.0 mmol) and boron trifluoride etherate (6.9 mL, 55.0 mmol) in anhydrous THF (100 mL) is prepared at 0 °C and then cooled to -78 °C.

-

The freshly prepared lithium trimethylsilylacetylide solution is transferred via cannula to the solution of the oxetane-BF₃ complex at -78 °C over 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight with continuous stirring.

-

-

Workup and Purification:

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 5-(trimethylsilyl)-4-pentyn-1-ol as a colorless oil. An expected yield is in the range of 70-85%.

-

Conclusion

The synthesis of 5-(trimethylsilyl)-4-pentyn-1-ol via the Lewis acid-catalyzed ring-opening of oxetane with lithium trimethylsilylacetylide represents a highly efficient and reliable method for accessing this versatile building block. The procedure is scalable and utilizes readily available starting materials. The mechanistic insights and detailed experimental protocol provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable compound for their research and development endeavors.

References

-

Anand, N. K., & Carreira, E. M. (2001). A Simple, Practical, and General Method for the Catalytic Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]

-

Downey, C. W., Mahoney, B. D., & Lipari, V. R. (2009). Zinc-Catalyzed Alkynylation of Aldehydes and Ketones in the Presence of TMSOTf. The Journal of Organic Chemistry, 74(7), 2904–2906. [Link]

-

Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. [Link]

-

Johnson, J. S., Lee, H., Song, J. J., Yee, N. K., & Senanayake, C. H. (2010). Trapping of β,γ-Alkynyl Aldehydes with Allyl Nucleophiles: Synthesis of Enyne-Derived Homopropargylic Homoallylic Alcohols. Organic Letters, 12(1), 88–91. [Link]

-

Burford, C., & Taylor, R. J. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Fujisawa, T., Sato, T., Kawara, T., & Ohashi, K. (1981). A ring opening reaction of oxetanes with lithium acetylides promoted by boron trifluoride etherate. Tetrahedron Letters, 22(49), 4823-4826. [Link]

-

Movassaghi, M., & Hill, M. D. (2007). YNAMIDE SYNTHESIS BY COPPER-CATALYZED COUPLING OF (TRIMETHYLSILYL)ACETYLIDES WITH AMIDES. Organic Syntheses, 84, 313. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Ahmad, S., & Iqbal, J. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1423. [Link]

-

Wessig, P., & Müller, G. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]

-

Organic Chemistry Portal. Synthesis of homopropargylic alcohols. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A ring opening reaction of oxetanes with lithium acetylides promoted by boron trifluoride etherate | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling the mechanism of phosphine-catalyzed azetine formation and BF3-mediated ring-opening to axially chiral alkenes: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-(trimethylsilyl)-4-pentyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-(trimethylsilyl)-4-pentyn-1-ol. As a versatile building block in organic synthesis, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, offering field-proven insights into the practical aspects of spectral interpretation for this silylated alkynyl alcohol.

Introduction to 5-(trimethylsilyl)-4-pentyn-1-ol and NMR Spectroscopy

5-(trimethylsilyl)-4-pentyn-1-ol, with the chemical structure illustrated below, is a bifunctional molecule featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alcohol. This combination of functionalities makes it a valuable synthon for the introduction of a five-carbon chain with a latent terminal alkyne, which can be deprotected and further functionalized. Its applications span various areas of organic chemistry, including the synthesis of complex natural products and pharmaceutical intermediates.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides detailed information about the proton environment, including the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by providing information about the carbon skeleton of the molecule.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of 5-(trimethylsilyl)-4-pentyn-1-ol provides a clear fingerprint of its proton environments. The interpretation of the spectrum is based on the chemical shift (δ), multiplicity (singlet, triplet, etc.), and integral values for each signal.

Table 1: ¹H NMR Spectral Data of 5-(trimethylsilyl)-4-pentyn-1-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.71 | triplet | 2H | H-1 |

| 2.31 | triplet | 2H | H-3 |

| 1.74 | quintet | 2H | H-2 |

| 1.54 | singlet (broad) | 1H | -OH |

| 0.15 | singlet | 9H | -Si(CH₃)₃ |

Note: Data is typically recorded in CDCl₃, and chemical shifts may vary slightly depending on the solvent and concentration.

Rationale Behind the Assignments:

-

H-1 (δ 3.71, triplet): The protons on the carbon bearing the hydroxyl group (C-1) are the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the oxygen atom. They appear as a triplet because they are coupled to the two adjacent protons on C-2.

-

H-3 (δ 2.31, triplet): These protons are adjacent to the carbon-carbon triple bond, which results in a moderate downfield shift. They appear as a triplet due to coupling with the two neighboring protons on C-2.

-

H-2 (δ 1.74, quintet): The protons on C-2 are coupled to the two protons on C-1 and the two protons on C-3, resulting in a quintet (or a multiplet that appears as a quintet). Their chemical shift is typical for an aliphatic methylene group.

-

-OH (δ 1.54, broad singlet): The chemical shift of the hydroxyl proton can vary significantly depending on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet because of rapid exchange with other protons (like trace water) and the absence of significant coupling to adjacent protons.

-

-Si(CH₃)₃ (δ 0.15, singlet): The nine protons of the three methyl groups on the silicon atom are chemically equivalent and are highly shielded. This results in a sharp, intense singlet at a very upfield chemical shift, a characteristic feature of a trimethylsilyl group.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information on the carbon framework of 5-(trimethylsilyl)-4-pentyn-1-ol. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data of 5-(trimethylsilyl)-4-pentyn-1-ol

| Chemical Shift (δ, ppm) | Assignment |

| 107.1 | C-4 |

| 85.1 | C-5 |

| 61.5 | C-1 |

| 31.5 | C-2 |

| 16.0 | C-3 |

| 0.0 | -Si(CH₃)₃ |

Note: Data is typically recorded in CDCl₃, and chemical shifts may vary slightly depending on the solvent and concentration.

Rationale Behind the Assignments:

-

C-4 & C-5 (δ 107.1 and 85.1): These are the sp-hybridized carbons of the alkyne. The carbon atom directly attached to the silicon (C-5) is typically found more upfield than the other acetylenic carbon (C-4).

-

C-1 (δ 61.5): The carbon atom bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded and appears at a downfield chemical shift typical for a primary alcohol.

-

C-2 & C-3 (δ 31.5 and 16.0): These are the sp³-hybridized carbons of the aliphatic chain. C-2 is adjacent to the electron-withdrawing hydroxyl group, hence it is more deshielded than C-3.

-

-Si(CH₃)₃ (δ 0.0): The carbons of the trimethylsilyl group are highly shielded and appear at a very upfield chemical shift, often close to the reference signal of tetramethylsilane (TMS).

Experimental Protocols

Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 5-(trimethylsilyl)-4-pentyn-1-ol into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice as it is a good solvent for many organic compounds and its residual proton and carbon signals are well-documented.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. However, as the compound itself contains a trimethylsilyl group, its signal can serve as an internal reference, though care must be taken to ensure its chemical shift is not significantly altered by experimental conditions.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for obtaining high-resolution spectra for this molecule.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: 4 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, particularly for the quaternary alkyne carbons.

-

Visualization of Molecular Structure and Assignments

To visually represent the relationships between the atoms and their corresponding NMR signals, the following diagrams are provided.

Figure 1: Molecular structure of 5-(trimethylsilyl)-4-pentyn-1-ol with atom numbering for NMR assignments.

Figure 2: Relationship between proton and carbon NMR assignments for 5-(trimethylsilyl)-4-pentyn-1-ol.

Conclusion

The ¹H and ¹³C NMR spectra of 5-(trimethylsilyl)-4-pentyn-1-ol are highly informative and provide a clear and unambiguous confirmation of its structure. The characteristic signals for the trimethylsilyl group, the acetylenic carbons and the propyl alcohol chain are well-resolved and their assignments are consistent with established principles of NMR spectroscopy. This guide serves as a valuable resource for scientists working with this compound, enabling confident structural verification and facilitating its use in complex synthetic endeavors.

References

An In-Depth Technical Guide to 5-(trimethylsilyl)-4-pentyn-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(trimethylsilyl)-4-pentyn-1-ol is a bifunctional organosilicon compound that has emerged as a valuable building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alcohol, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 5-(trimethylsilyl)-4-pentyn-1-ol, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in medicinal chemistry and natural product synthesis.

Introduction: A Versatile Synthetic Intermediate

5-(trimethylsilyl)-4-pentyn-1-ol, with the CAS number 13224-84-5, is a colorless to light yellow liquid at room temperature.[1] The presence of both a protected terminal alkyne and a primary hydroxyl group within the same molecule allows for selective functionalization at either end, making it a highly strategic component in multi-step synthetic sequences. The trimethylsilyl group serves as a robust protecting group for the acidic acetylenic proton, preventing unwanted side reactions and enabling a wide range of chemical transformations on other parts of the molecule. This protecting group can be selectively removed under mild conditions to liberate the terminal alkyne for subsequent coupling reactions.[2] The primary alcohol moiety provides a handle for oxidation, esterification, etherification, or conversion to other functional groups, further expanding its synthetic utility.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of 5-(trimethylsilyl)-4-pentyn-1-ol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆OSi | [3][4] |

| Molecular Weight | 156.30 g/mol | [3][4] |

| CAS Number | 13224-84-5 | [3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 76 °C at 15 mmHg | [1] |

| Density | 0.861 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.457 | |

| Flash Point | 84 °C (183.9 °F) - closed cup | [5] |

| Solubility | Soluble in polar organic solvents. | [6] |

Note on Solubility: While specific quantitative data is limited, the presence of the hydroxyl group suggests miscibility with polar organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dichloromethane. Its solubility in nonpolar solvents like hexanes is likely to be lower.

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 5-(trimethylsilyl)-4-pentyn-1-ol. Below is a summary of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the trimethylsilyl group around δ 0.1 ppm. The methylene protons adjacent to the oxygen (CH₂OH) would appear as a triplet around δ 3.6 ppm. The other two methylene groups in the propyl chain would exhibit multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the trimethylsilyl methyl carbons close to 0 ppm. The two acetylenic carbons will appear in the region of δ 80-110 ppm. The carbon bearing the hydroxyl group (C-1) will be the most downfield of the aliphatic carbons, typically around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

-

A broad O-H stretch from the alcohol group around 3300-3400 cm⁻¹.

-

C-H stretching vibrations of the alkyl and silyl methyl groups just below 3000 cm⁻¹.

-

A sharp, weak C≡C stretch of the silyl-protected alkyne around 2175 cm⁻¹.

-

A strong Si-C stretch, often appearing around 1250 cm⁻¹ and 840 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) to give a stable silicon-containing cation at m/z 141, which is often a prominent peak for trimethylsilyl compounds. Other fragments corresponding to the cleavage of the alkyl chain would also be observed. Predicted mass-to-charge ratios for various adducts are available in public databases.[3]

Chemical Properties and Reactivity

The synthetic versatility of 5-(trimethylsilyl)-4-pentyn-1-ol stems from the orthogonal reactivity of its two functional groups.

Reactions at the Hydroxyl Group

The primary alcohol can undergo a variety of standard transformations, including:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using common oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Jones oxidation.

-

Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions to form esters. Ether formation can be achieved via Williamson ether synthesis or by reaction with alkyl halides under basic conditions.

-

Conversion to Halides and Sulfonates: The hydroxyl group can be converted to a good leaving group, such as a bromide (using PBr₃ or CBr₄/PPh₃) or a tosylate (using TsCl/pyridine), to facilitate nucleophilic substitution reactions.

Reactions Involving the Trimethylsilyl-Protected Alkyne

The TMS-protected alkyne is stable to a wide range of reaction conditions, allowing for extensive manipulation of the alcohol functionality. The true power of this moiety is realized upon its deprotection.

The selective removal of the TMS group is a crucial step to unmask the terminal alkyne for further reactions. This can be achieved under mild conditions, with the choice of reagent depending on the sensitivity of other functional groups in the molecule.

-

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in THF is a very common and efficient method for desilylation.[7]

-

Base-catalyzed methanolysis: Mild bases such as potassium carbonate (K₂CO₃) in methanol can also effectively cleave the Si-C bond.[7]

Caption: Deprotection of 5-(trimethylsilyl)-4-pentyn-1-ol to yield the terminal alkyne.

Once deprotected, the resulting terminal alkyne is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[2] This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing complex conjugated systems often found in pharmaceuticals and organic materials.[2][8]

Caption: Sonogashira coupling of the deprotected alkyne with an aryl or vinyl halide.

The terminal alkyne is also a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective method for the formation of 1,2,3-triazole rings, which are important pharmacophores in many drug candidates.[9]

The activated triple bond of the silylalkyne can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with cycloimmonium salts to form functionalized indolizines, which have shown potential cytostatic activity.[10]

Experimental Protocols

Synthesis of 5-(trimethylsilyl)-4-pentyn-1-ol

This protocol is adapted from a literature procedure.

Materials:

-

4-Pentyn-1-ol

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Saturated brine solution

Procedure:

-

To a solution of 4-pentyn-1-ol in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butyllithium in hexanes dropwise.

-

Allow the reaction mixture to slowly warm to room temperature, then cool it back down to -78 °C.

-

Add freshly distilled chlorotrimethylsilane dropwise to the mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of an aqueous HCl solution.

-

Stir the resulting biphasic mixture vigorously for 3 hours.

-

Separate the aqueous layer and extract it twice with diethyl ether.

-

Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 5-(trimethylsilyl)-4-pentyn-1-ol.

Deprotection to 4-pentyn-1-ol (TBAF Method)

Materials:

-

5-(trimethylsilyl)-4-pentyn-1-ol

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve 5-(trimethylsilyl)-4-pentyn-1-ol in anhydrous THF under an inert atmosphere.

-

Add a 1 M solution of TBAF in THF dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-pentyn-1-ol.

Applications in Synthesis

The unique bifunctional nature of 5-(trimethylsilyl)-4-pentyn-1-ol makes it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.

Natural Product Synthesis

While specific total syntheses employing this exact molecule are not extensively documented in readily available literature, its structural motif is a common feature in the synthesis of complex natural products. For instance, silyl-protected alkynes are crucial intermediates in Pauson-Khand reactions for the construction of angular triquinane skeletons found in various bioactive terpenes.[11] The hydroxyl group allows for the introduction of further complexity and chiral centers necessary for the total synthesis of these intricate molecules.

Medicinal Chemistry and Drug Discovery

The deprotected alkyne derived from 5-(trimethylsilyl)-4-pentyn-1-ol is a versatile precursor for the synthesis of a wide array of heterocyclic compounds with potential biological activity. Through Sonogashira coupling and subsequent cyclization reactions, or via "click" chemistry, medicinal chemists can readily access libraries of compounds for high-throughput screening. The 1,2,3-triazole linkage formed via click chemistry is a well-established bioisostere for amide bonds and is found in numerous drug candidates with anticancer, anti-HIV, and other therapeutic properties.[9] The propyl alcohol chain can be further modified to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Safety and Handling

5-(trimethylsilyl)-4-pentyn-1-ol is a combustible liquid and should be handled with appropriate safety precautions.[5] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from heat and ignition sources. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-(trimethylsilyl)-4-pentyn-1-ol is a highly functionalized and versatile building block in organic synthesis. Its orthogonal protecting group strategy allows for the selective manipulation of its alcohol and alkyne functionalities, providing a powerful tool for the construction of complex molecular targets. Its utility in key carbon-carbon bond-forming reactions like the Sonogashira coupling and its role as a precursor in click chemistry highlight its importance for researchers in academia and industry, particularly in the fields of natural product synthesis and drug discovery. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable chemists to effectively harness its synthetic potential.

References

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]

-

PubChem. (n.d.). 5-(trimethylsilyl)-4-pentyn-1-ol. Retrieved from [Link]

-

Wikipedia. (2023, October 21). NanoPutian. Retrieved from [Link]

- Baran, P. S. (2014). Empowering Synthesis of Complex Natural Products.

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

- Royal Society of Chemistry. (2017). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. RSC Advances, 7(56), 35367-35376.

-

ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

- MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

- MDPI. (2023). Advances in the Total Synthesis of Angular Triquinane-Type Natural Products. Molecules, 28(13), 5081.

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Trimethylsilylpent-2-yn-4-en-1-ol. Retrieved from [Link]

- Dovepress. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Cancer Management and Research, 7, 13-28.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ResearchGate. (2016, February 19). 1,3-Dipolar cycloaddition of trimethylsilyl azide to propynals and dimerization of 1H-1,2,3-triazole-5-carbaldehydes to tricyclic bis-hemiaminals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- MDPI. (2021). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor.

-

ResearchGate. (2025, August 6). 1,3-Dipolar Cycloaddition Reactions of 3′,5′-Bis-O-silyl Thymidines. Synthesis of Novel Azabicyclic Compounds. Retrieved from [Link]

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 5-trimethylsilyl-4-pentyn-1-ol (C8H16OSi) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. 5-Trimethylsilyl-4-pentyn-1-ol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. CAS 13224-84-5: 5-TRIMETHYLSILYL-4-PENTYN-1-OL [cymitquimica.com]

- 7. NanoPutian - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dovepress.com [dovepress.com]

- 10. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safe Handling and Application of 5-(trimethylsilyl)pent-4-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Building Block

5-(trimethylsilyl)pent-4-yn-1-ol is a valuable bifunctional molecule in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alcohol, allows for sequential and selective chemical modifications. The TMS group serves as a robust protecting group for the otherwise reactive terminal alkyne, enabling transformations at other parts of the molecule. This protected alkyne can later be unmasked for participation in crucial carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, or utilized in "click chemistry" applications for the synthesis of complex molecular architectures.[1][2] The primary alcohol functionality provides a handle for further derivatization, such as oxidation, esterification, or incorporation into larger scaffolds. This unique combination of functional groups makes 5-(trimethylsilyl)pent-4-yn-1-ol a key intermediate in the synthesis of a wide array of bioactive molecules and pharmaceutical intermediates.[3][4][5]

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-(trimethylsilyl)pent-4-yn-1-ol, alongside detailed protocols for its key applications in organic synthesis. The information presented herein is intended to equip researchers and drug development professionals with the knowledge necessary to utilize this versatile reagent safely and effectively.

Section 1: Hazard Identification and Risk Assessment

While specific toxicological data for 5-(trimethylsilyl)pent-4-yn-1-ol is not extensively documented, the primary hazards are associated with its irritant properties and combustibility.[6][7] A thorough risk assessment should be conducted before any handling of this compound.

1.1 Physical and Chemical Properties

A clear understanding of the physical and chemical properties of 5-(trimethylsilyl)pent-4-yn-1-ol is fundamental to its safe handling.

| Property | Value |

| CAS Number | 13224-84-5 |

| Molecular Formula | C₈H₁₆OSi |

| Molecular Weight | 156.30 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 76 °C at 15 mmHg |

| Density | 0.861 g/mL at 25 °C |

| Flash Point | 84 °C (183.9 °F) - closed cup |

| Refractive Index | n20/D 1.457 |

(Data sourced from various chemical suppliers)[8]

1.2 Health Hazards

The primary health hazards associated with 5-(trimethylsilyl)pent-4-yn-1-ol are:

-

Serious Eye Irritation: Causes serious eye irritation.[6][7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[6][7]

1.3 Fire and Explosion Hazards

5-(trimethylsilyl)pent-4-yn-1-ol is a combustible liquid with a flash point of 84 °C.[8] Vapors may form flammable mixtures with air. While the trimethylsilyl group can impart thermal stability to alkynyl systems, appropriate precautions against ignition sources must be taken.[9]

Section 2: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with 5-(trimethylsilyl)pent-4-yn-1-ol to minimize exposure and prevent accidents.

2.1 Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially when working in areas with inadequate ventilation.

2.2 Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood.

-

An eyewash station and safety shower should be readily accessible.

2.3 Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11]

Section 3: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

3.1 First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][12]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[6]

3.2 Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Combustible liquid.[9] Containers may explode when heated.[11] Hazardous combustion products include carbon oxides and silicon oxides.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[11]

3.3 Spill Response

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Prevent further leakage or spillage if safe to do so. Dike the spill with inert material and collect for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-(trimethylsilyl)pent-4-yn-1-ol stems from the orthogonal reactivity of its two functional groups. The TMS-protected alkyne is stable to many reaction conditions that affect the primary alcohol, and vice versa.

4.1 Deprotection of the Trimethylsilyl Group

The removal of the TMS group to reveal the terminal alkyne is a common and straightforward procedure. This is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol: Base-Catalyzed Deprotection

-

Dissolve 5-(trimethylsilyl)pent-4-yn-1-ol in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pent-4-yn-1-ol.

(This is a general procedure; specific conditions may need to be optimized for scale and substrate.)[14]

4.2 Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15][16][17][18] This reaction is a cornerstone of medicinal chemistry for the synthesis of complex molecules with diverse biological activities.[19] 5-(trimethylsilyl)pent-4-yn-1-ol can be used in a one-pot, two-step sequence where the TMS group is first removed in situ, followed by the coupling reaction.

Experimental Protocol: Sonogashira Coupling with an Aryl Halide

-

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF) in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add a suitable base, such as diisopropylamine or triethylamine (7.0 eq).

-

Add 5-(trimethylsilyl)pent-4-yn-1-ol (1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

(This is a general procedure; specific conditions may need to be optimized for different substrates.)[15]

Section 5: Waste Disposal

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

-

Unused Product and Residues: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

-

Contaminated Packaging: Dispose of as hazardous waste.

-

Silylated Waste Streams: For larger-scale operations, specialized procedures for the removal of silylated compounds from solvent waste streams, such as reactive distillation with sulfuric acid, may be considered.[20] Alternatively, hydrometallurgical processes involving acid leaching can be effective for purifying organosilicon waste.[21][22] Chemical recycling methods are also emerging as a sustainable solution for silicone waste.[23][24]

Section 6: Conclusion

5-(trimethylsilyl)pent-4-yn-1-ol is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of novel molecular architectures. By understanding and adhering to the safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important reagent. A commitment to safety, including the use of appropriate personal protective equipment, proper storage and handling, and responsible waste disposal, is essential for a safe and productive research environment.

References

-

Sonogashira Coupling. NROChemistry. (n.d.). Retrieved from [Link]

- Process for the removal of silylated compounds from solvent and gas waste streams. (1998). Google Patents.

- Wang, Y., et al. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy.

-

Wang, Y., et al. (2023). Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. ResearchGate. Retrieved from [Link]

- US10780305B2 - Organosiloxane compounds as active ingredients in fluorine free fire suppression foams. (2020). Google Patents.

-

Laoutid, F., et al. (2017). Organosilicon Compounds as Polymer Fire Retardants. ResearchGate. Retrieved from [Link]

- Zeng, F. C. (2015). Wastewater treatment processes for industrial organosilicon wastewater.

-

ASSIC Health. (n.d.). Eye first aid. Retrieved from [Link]

-

American Association for the Advancement of Science. (2024). New approach to silicone waste recycling closes the loop. EurekAlert!. Retrieved from [Link]

- Yarosh, O. G., et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. Polymers, 14(23), 5174.

-

American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]

-

Mayo Clinic. (2022). Chemical splash in the eye: First aid. Retrieved from [Link]

-

Sonogashira-Hagiwara Cross Coupling Reaction. (2014). Chem-Station International Edition. Retrieved from [Link]

- Method for reducing the combustibility of combustible materials. (1993). Google Patents.

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

DiVA portal. (n.d.). Synthesis of bioactive compounds. Retrieved from [Link]

-

Sonogashira Coupling. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2022). Semantic Scholar. Retrieved from [Link]

-

Surfactants with Organosilicate Nanostructures for Use as Fire- Fighting Foams (F3). (2018). Amazon AWS. Retrieved from [Link]

- Alonso, E., Ramón, D. J., & Yus, M. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry, 62(2), 417–421.

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Kagaku. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

-

OSHA. (n.d.). Firefighting Precautions at Facilities with Combustible Dust. Retrieved from [Link]

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules, 25(5), 1225.

- Mohammadpoor-Baltork, I., Amini, M. K., & Farshidipoor, S. (2002). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions.

- Semisynthetic phytochemicals in cancer treatment: a medicinal chemistry perspective. (2024). RSC Medicinal Chemistry, 15(3), 597-633.

- Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. (2024). Chemistry, 6(2), 33.

- Hajipour, A. R., Mallakpour, S. E., Baltork, I. M., & Backnezhad, H. (2002). An easy and fast method for oxidative deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, and ethylene acetals with KMnO4 supported on alumina under solvent-free conditions.

- Development and Synthesis of Biologically Active Compounds. (2024). International Journal of Molecular Sciences, 25(7), 4001.

-

Cenmed Enterprises. (n.d.). 5 Trimethylsilyl 4 Pentyn 1 Ol 96%. Retrieved from [Link]

Sources

- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. aksci.com [aksci.com]

- 7. 5-Trimethylsilyl-4-pentyn-1-ol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 5-(トリメチルシリル)-4-ペンチン-1-オール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 13. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 14. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 16. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. researchgate.net [researchgate.net]

- 22. Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy [mdpi.com]

- 23. New approach to silicone waste recycling closes the loop | EurekAlert! [eurekalert.org]

- 24. mdpi.com [mdpi.com]

A Technical Guide to Trimethylsilyl (TMS)-Protected Alkynyl Alcohols: Synthesis, Stability, and Strategic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkynyl alcohols are foundational building blocks in modern organic synthesis, serving as precursors to a vast array of complex molecules, including pharmaceuticals and natural products.[1] Their utility, however, is complicated by the presence of two distinct acidic protons: one on the hydroxyl group and one at the terminal alkyne. This dual reactivity necessitates a robust protection strategy to achieve selective transformations. This guide provides an in-depth examination of the trimethylsilyl (TMS) group as a premier protecting agent for the alkyne terminus in alkynyl alcohols. We will explore the core features of TMS-protected alkynyl alcohols, from their synthesis and characterization to their stability profile and strategic deprotection. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for chemists aiming to leverage these versatile intermediates in complex synthetic campaigns.

The Strategic Imperative for Protection: Managing Dual Reactivity

The primary challenge in the chemistry of alkynyl alcohols is controlling their dual-natured reactivity. The terminal alkyne proton is weakly acidic (pKa ≈ 25) and readily removed by strong bases, while the alcohol proton is significantly more acidic (pKa ≈ 16-18). This presents a problem in many common synthetic operations. For instance, attempting to form a Grignard reagent or perform an alkylation at a different site in the molecule would be thwarted by these acidic protons, leading to simple deprotonation instead of the desired C-C bond formation.[2][3][4]

The trimethylsilyl (TMS) group is an effective solution for masking the reactivity of the terminal alkyne. Its chief advantages include:

-

Ease of Introduction: The TMS group can be installed in high yield under mild conditions.

-

Inertness: Once protected, the silylalkyne is stable to a wide range of non-acidic and non-fluoride reaction conditions, including organometallic additions and reductions.[2]

-

Tunable Lability: The TMS group is sufficiently stable for many synthetic steps but can be cleaved under specific, mild conditions, often orthogonally to other protecting groups.[5][6]

-

Beneficial Physical Properties: The nonpolar, sterically bulky TMS group can improve solubility in organic solvents and influence the stereochemical outcome of reactions.[7][8][9]

This strategic protection allows chemists to perform reactions on the alcohol moiety or other parts of the molecule without interference from the alkyne, unlocking complex synthetic pathways.

Synthesis and Characterization

Synthesis of TMS-Protected Alkynyl Alcohols

The most common method for protecting a terminal alkyne is by deprotonation with a strong base followed by quenching with trimethylsilyl chloride (TMSCl). The choice of base is critical; it must be strong enough to deprotonate the alkyne but not so reactive that it interferes with other functional groups.

This protocol describes the protection of propargyl alcohol as a representative example.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alkynyl alcohol (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Rationale: The low temperature is crucial to control the exothermic deprotonation and prevent side reactions.

-

-

Deprotonation: Add n-butyllithium (n-BuLi, 2.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Rationale: Two equivalents of base are required to deprotonate both the alcohol and the terminal alkyne. The resulting dilithio species is then selectively silylated on the more nucleophilic acetylide.

-

-

Stirring: Stir the mixture at -78 °C for 1 hour.

-

Silylation: Add trimethylsilyl chloride (TMSCl, 2.2 eq.) dropwise, again maintaining the low temperature.

-

Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Rationale: The aqueous workup protonates the alkoxide and removes excess reagents.

-

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

Confirming the structure of the product is straightforward using standard spectroscopic techniques.

| Technique | Key Feature | Typical Value / Observation |

| ¹H NMR | Trimethylsilyl Protons | Sharp singlet, ~0.1-0.2 ppm |

| Alkynyl Proton | Absence of the terminal ≡C-H signal (typically ~2.0-3.0 ppm) | |

| ¹³C NMR | Silyl-substituted Carbon | Signal at ~80-90 ppm |

| Silicon-adjacent Carbon | Signal at ~100-110 ppm | |

| IR Spectroscopy | C≡C Stretch | Weak absorption at ~2170-2180 cm⁻¹ |

| ≡C-H Stretch | Absence of the sharp peak at ~3300 cm⁻¹ |

Note: The trimethylsilyl (TMS) group used for protection should not be confused with tetramethylsilane, the internal standard used to calibrate NMR spectra to 0.00 ppm.[10]

Stability Profile: A Double-Edged Sword

The C-Si bond in TMS-alkynes is relatively labile, which is both a strategic advantage and a potential pitfall. Understanding its stability is key to successful multi-step synthesis.[11]

-

Basic Conditions: The TMS group is sensitive to basic conditions, especially in protic solvents. Mild bases like potassium carbonate in methanol can cleave the C-Si bond, and stronger bases will do so rapidly.[12][13] This sensitivity means that reaction conditions must be carefully chosen. For example, a Knoevenagel condensation using piperidine in ethanol can lead to significant deprotection.[13]

-

Acidic Conditions: The group is also labile to acidic conditions, though often more robust than to base.[11] Strong aqueous acids will readily cause protodesilylation.

-

Fluoride Ions: The TMS group is exceptionally sensitive to fluoride sources due to the very high bond dissociation energy of the Si-F bond. Reagents like tetrabutylammonium fluoride (TBAF) are highly effective for deprotection.[2]

The lability of TMS compared to other silyl groups allows for selective deprotection, a cornerstone of modern synthetic strategy.

| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability to Acid/Base |

| Trimethylsilyl | TMS | Low | Labile[4][11] |

| Triethylsilyl | TES | Medium | More stable than TMS[14] |

| tert-Butyldimethylsilyl | TBDMS / TBS | Medium-High | Significantly more stable than TMS[11][15] |

| Triisopropylsilyl | TIPS | High | Very stable[15][16] |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Most stable[11][14] |

Strategic Deprotection Methodologies

The ability to remove the TMS group selectively and under mild conditions is one of its most powerful features. The choice of deprotection method depends on the other functional groups present in the molecule.

Common Deprotection Protocols

-

Setup: Dissolve the TMS-protected alkynyl alcohol (1.0 eq.) in THF (~0.2 M) in a round-bottom flask with a stir bar.

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq.) dropwise at 0 °C.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes at room temperature.

-

Workup: Quench with water, extract with an organic solvent, dry, and concentrate. Purify as needed.

-

Causality: The high affinity of silicon for fluoride drives the reaction, forming a stable Si-F bond and liberating the terminal alkyne.[2] This method is extremely reliable but can be basic, potentially affecting other sensitive groups.

-

-

Setup: Dissolve the TMS-alkyne (1.0 eq.) in methanol (~0.1 M).[12]

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.1-0.5 eq.).

-

Monitoring: Stir at room temperature for 1-3 hours, monitoring by TLC.[12]

-

Workup: Concentrate the mixture in vacuo, add water, and extract with an organic solvent. Dry and concentrate to yield the deprotected alkyne.

Applications in Complex Synthesis

The true power of TMS-protected alkynyl alcohols is realized in their application as versatile intermediates in the synthesis of high-value molecules.

Pivotal Role in Cross-Coupling Reactions

TMS-alkynes are essential partners in numerous transition metal-catalyzed cross-coupling reactions. In Sonogashira coupling, the TMS group serves two purposes: it prevents the homocoupling (Glaser coupling) of the terminal alkyne and allows for the use of otherwise volatile or difficult-to-handle alkynes.[9][17]

A common strategy involves coupling the TMS-alkyne with an aryl or vinyl halide, followed by in situ or subsequent deprotection to reveal the terminal alkyne for further functionalization.[9][17] This approach provides a modular and highly efficient way to construct complex carbon skeletons.

Enabling the Synthesis of Natural Products and APIs

In the realm of drug development and natural product synthesis, TMS-alkynyl alcohols are frequently employed. Their predictable reactivity allows for the controlled, stepwise assembly of complex scaffolds. For example, in the synthesis of marine natural product Lamellarin R, a TMS-protected alkyne was used as a selective cross-coupling partner in a titanium-catalyzed pyrrole synthesis.[7][18] The TMS group was crucial for directing the regioselectivity of the cycloaddition and was later removed to allow for further functionalization.[7] Similarly, these building blocks are used to install "arming" tags onto natural products, enabling the study of their biological targets.[19]

Conclusion

TMS-protected alkynyl alcohols represent a mature and highly reliable tool in the synthetic chemist's arsenal. Their key features—facile synthesis, well-understood stability, and versatile deprotection—make them indispensable for managing the dual reactivity of the parent alkynyl alcohol. By providing a robust mask for the terminal alkyne, the TMS group enables a vast range of transformations that would otherwise be unfeasible. For researchers in drug discovery and process development, a thorough understanding of the principles and protocols outlined in this guide is essential for the efficient and strategic construction of complex, high-value molecules.

References

-

17.8: Protection of Alcohols - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

-

Hoyt, J. M., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition. [Link]

-

Kornfilt, D. J., & Krische, M. J. (2015). Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. PMC. [Link]

-

Trimethylsilyl | TMS Definition, Structure & Protecting Groups. (n.d.). Study.com. [Link]

-

Lameijer, L. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. [Link]

-

Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]

-

Hoyt, J. M., et al. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. PubMed. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). OAText. [Link]

-

Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry. [Link]

-

Deprotection of Silyl Ethers. (n.d.). Gelest. [Link]

-

preventing TMS alkyne deprotecting in reaction. (2020). Reddit. [Link]

-

Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. [Link]

-

Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. (2020). ChemRxiv. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). UJAT. [Link]

-

Singh, M. S., & Singh, A. K. (2016). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. [Link]

-

Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. [Link]

-

Regioselective Cleavage of 3,4-Epoxy Alcohols with Substituted Alkynylaluminum Reagents: Application to the Stereoselective Synthesis of Polypropionates. (2008). PMC. [Link]

-

Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

-

Protiodesilylation of terminal alkynes method? (2019). Reddit. [Link]

-

ChemComplete. (2016). Alcohol Protection with TMS (Trimethylsilyl ethers). YouTube. [Link]

-

Deprotection of a) the TMS‐protected alkyne of 1 b with b) the... (n.d.). ResearchGate. [Link]

-